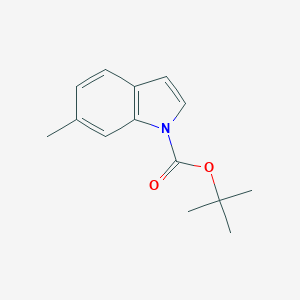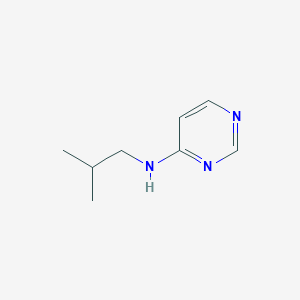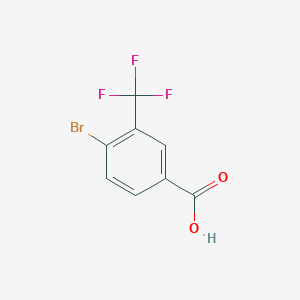
4-Bromo-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Bromo-3-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4BrF3O2 . It is a solid substance at 20°C and appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular weight of 4-Bromo-3-(trifluoromethyl)benzoic acid is 269.02 . The structure of the compound includes a benzene ring substituted with a bromo group, a trifluoromethyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis
4-Bromo-3-(trifluoromethyl)benzoic acid is a solid at 20°C . Its melting point ranges from 181.0 to 185.0°C . The compound is a white to light yellow powder or crystal .Scientific Research Applications
Molecular and Chemical Reactivity Analysis
A study by Yadav et al. (2022) focused on the structural and molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid, providing insights into its reactivity. The research utilized Density Functional Theory (DFT) to evaluate various molecular descriptors, like ionization energy and electrophilicity, which are crucial for predicting chemical reactivity. Additionally, the impact of solvent on these parameters was examined, emphasizing how solvation can alter a molecule's reactivity. This study is essential for understanding the fundamental properties and potential applications of similar compounds, including 4-bromo-3-(trifluoromethyl)benzoic acid (Yadav, Khare, Yadav, Maurya, Singh, & Kumar, 2022).
Organic Synthesis and Catalysis
In 2020, Zhou et al. revealed an innovative method for constructing the 3-trifluoromethyl isocoumarin skeleton, an important structure in bioactive molecules, using 3-bromo-1,1,1-trifluoroacetone. This method involved an iridium-catalyzed reaction and showcased the significance of 4-bromo-3-(trifluoromethyl)benzoic acid derivatives in the synthesis of complex organic structures (Zhou, Geng, Wang, Zhang, & Zhao, 2020).
Photochemical Properties and Applications
Matsubara et al. (2016) investigated the photoinduced charge-transfer state of 4-carbazolyl-3-(trifluoromethyl)benzoic acid, revealing its high catalytic activity in photochemical reactions. This study highlighted the potential of 4-bromo-3-(trifluoromethyl)benzoic acid derivatives in photoredox catalysis, offering a new avenue for light-driven organic transformations (Matsubara, Shimada, Kobori, Yabuta, Osakai, & Hayashi, 2016).
Steric Effects in Chemical Reactions
Research by Schlosser et al. (2006) on the steric effects in chemical reactions provided insights into how trifluoromethyl groups, like those in 4-bromo-3-(trifluoromethyl)benzoic acid, can influence reactivity. This study is pivotal in understanding how steric hindrance affects the course of chemical reactions, especially in complex organic syntheses (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).
Safety And Hazards
4-Bromo-3-(trifluoromethyl)benzoic acid is classified as a skin irritant (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, mist, or spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBPFDPENZHCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(trifluoromethyl)benzoic acid | |
CAS RN |
161622-14-6 | |
| Record name | 4-Bromo-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




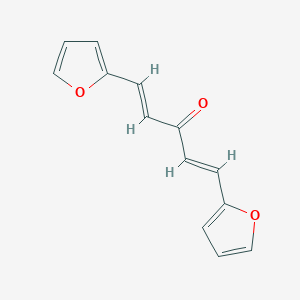
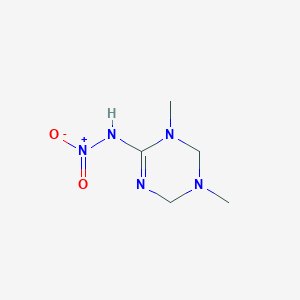

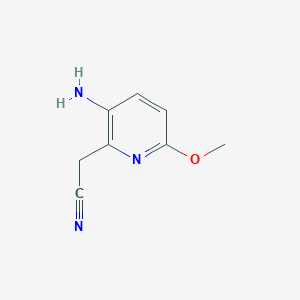

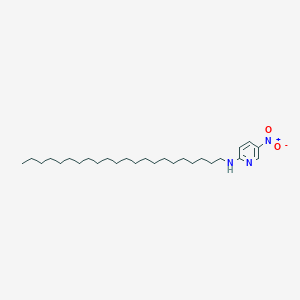

![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)

